6-bromo-N-(2-ethoxyethyl)pyridin-2-amine
Description
6-Bromo-N-(2-ethoxyethyl)pyridin-2-amine is a brominated pyridine derivative featuring an ethoxyethylamine substituent at the 2-position. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 6-position and a 2-ethoxyethyl group attached to the amine at the 2-position.
The ethoxyethyl group likely enhances solubility in organic solvents compared to simpler alkyl or aryl substituents, making it a candidate for applications in medicinal chemistry or materials science. However, its biological and physicochemical properties remain underexplored in the literature.
Properties
CAS No. |
29449-88-5 |
|---|---|
Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
6-bromo-N-(2-ethoxyethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-2-13-7-6-11-9-5-3-4-8(10)12-9/h3-5H,2,6-7H2,1H3,(H,11,12) |
InChI Key |
LTDURHMWXGPTLF-UHFFFAOYSA-N |
SMILES |
CCOCCNC1=NC(=CC=C1)Br |
Canonical SMILES |
CCOCCNC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-bromo-N-(2-ethoxyethyl)pyridin-2-amine, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Insights
- In contrast, the tetrahydro-2H-pyran-4-yl)methyl substituent in introduces steric bulk, which may hinder crystallinity or interaction with biological targets.
- Biological Activity : Schiff base derivatives like N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine exhibit antimicrobial properties, with inhibitory effects dependent on substituents and solvent polarity . While the target compound lacks a Schiff base moiety, its bromopyridine core may confer similar bioactivity if functionalized appropriately.
- Crystallographic Data : The EDOT-containing analog in crystallizes in a triclinic system (space group P1) with distinct dihedral angles between aromatic rings, suggesting that the ethoxyethyl chain in the target compound could influence molecular packing and solid-state properties.
Preparation Methods
Bromination of Pyridine Precursors
The bromination step is crucial for introducing the bromine atom at the 6-position of the pyridine ring. Based on related synthetic routes for 6-bromopyridine derivatives, the bromination can be performed by:
- Using bromide reagents such as bromine (Br2), hydrogen bromide (HBr), N-bromo-succinimide (NBS), sodium bromide (NaBr), or tribromo oxygen phosphorus .
- Conducting the reaction in the presence of acids like formic acid, acetic acid, trifluoroacetic acid, methanesulfonic acid, or sulfuric acid to facilitate electrophilic substitution.
- Employing organic solvents such as dichloromethane, ethyl acetate, toluene, or chlorobenzene to dissolve reactants and control reaction temperature.
- The molar ratio of brominating agent to pyridine precursor is typically maintained between 1:1 to 10:1 , with preferred ranges around 2:1 to 5:1 for optimal yield.
- Reaction temperatures vary from room temperature up to the boiling point of the solvent , commonly between 30°C and 120°C .
After bromination, the product is isolated by cooling, phase separation, pH adjustment (to 5-8), and organic phase concentration to yield the 6-bromo intermediate or its salt.
Amination with 2-Ethoxyethylamine
The amination step involves the nucleophilic substitution of the 2-position halogen (usually chlorine or bromine) with 2-ethoxyethylamine:
- The reaction is typically carried out under pressure tube or microwave reactor conditions to enhance reaction rates and yields.
- Amines such as methylamine, ethylamine, or 2-ethoxyethylamine are used depending on the desired N-substituent.
- Reaction monitoring is done by thin-layer chromatography (TLC) .
- Purification involves extraction and sublimation or crystallization .
- Characterization is performed by 1H and 13C NMR spectroscopy to confirm the structure.
This step can be optimized by varying:
- Reaction temperature (often elevated to increase conversion).
- Reaction time.
- Solvent choice (polar aprotic solvents are preferred).
- Use of catalysts or bases to facilitate nucleophilic substitution.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-chloro-5-chloromethylpyridine + Br2 or NBS + acid | Organic solvent, 30-120°C, acid catalysis | 2-bromo-5-bromomethylpyridine |
| 2 | 2-bromo-5-bromomethylpyridine + 2-ethoxyethylamine | Pressure tube or microwave reactor, elevated temp | This compound |
Research Findings and Optimization
- The use of microwave reactors or pressure tubes significantly improves reaction rates and yields in the amination step compared to conventional heating.
- Bromination under acidic conditions with controlled molar ratios of brominating agent enhances selectivity for the 6-position bromination.
- The choice of solvent affects both bromination and amination steps; halogenated hydrocarbons and ethers are preferred for bromination and amination respectively.
- Purification by sublimation or crystallization yields high-purity products suitable for further applications.
- Reaction monitoring by TLC and NMR ensures product identity and purity.
Summary Table of Key Parameters
| Parameter | Bromination Step | Amination Step |
|---|---|---|
| Reagents | Br2, HBr, NBS, NaBr, tribromo oxygen phosphorus | 2-ethoxyethylamine |
| Solvents | Dichloromethane, ethyl acetate, toluene | Polar aprotic solvents (e.g., THF, DMF) |
| Acid Catalysts | Formic acid, acetic acid, trifluoroacetic acid | Not typically required |
| Temperature Range | 30–120°C | Elevated temperature, often under pressure |
| Reaction Time | Variable, typically hours | Variable, optimized by microwave or pressure |
| Molar Ratios (reagent:substrate) | 1–10:1 (preferably 2–5:1) | Excess amine often used for complete conversion |
| Purification Methods | Cooling, phase separation, pH adjustment, extraction | Sublimation, crystallization |
| Characterization | 1H NMR, 13C NMR, TLC | 1H NMR, 13C NMR, TLC |
Q & A
Q. What are the standard synthetic routes for 6-bromo-N-(2-ethoxyethyl)pyridin-2-amine?
Methodological Answer: The synthesis typically involves bromination of the precursor N-(2-ethoxyethyl)pyridin-2-amine using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane . Key steps include:
- Bromination: Controlled addition of NBS to avoid over-bromination.
- Purification: Recrystallization or column chromatography to isolate the product.
For example, analogous compounds (e.g., 6-bromo-N-methylpyridin-2-amine) are synthesized via regioselective bromination at the 6-position, leveraging pyridine’s aromatic reactivity . Adjusting the substituent (e.g., replacing methyl with 2-ethoxyethyl) requires optimizing reaction time and temperature to maintain selectivity.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography: Using programs like SHELXL () for refinement. For instance, crystal data (space group, unit cell parameters) are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Spectroscopic techniques:
- NMR: H and C NMR to verify substituent positions.
- Mass spectrometry: High-resolution MS to confirm molecular weight.
- Elemental analysis: Validating C, H, N, and Br percentages.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for halogenated pyridine derivatives?
Methodological Answer: Contradictions often arise from twinning , disorder , or poor data quality . Strategies include:
- Data reprocessing: Re-integrating diffraction data using SHELXL or SHELXD to check for overlooked symmetry .
- Validation tools: Leveraging R-factor and wR-factor metrics (e.g., , in ) to assess refinement quality.
- Alternative models: Testing for partial occupancy of bromine atoms or solvent molecules in the lattice.
- Complementary techniques: Pairing crystallography with DFT calculations to validate bond lengths/angles .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites. For brominated pyridines, the C-Br bond is typically reactive in Suzuki-Miyaura couplings .
- Molecular docking: Screens potential biological targets (e.g., enzymes) by simulating binding interactions, useful in drug discovery .
- Reaction pathway modeling: Software like Gaussian or ORCA predicts transition states and activation energies for Pd-catalyzed reactions.
Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized for high yields?
Methodological Answer: Optimization parameters include:
- Catalyst systems: Pd(PPh) or Pd(OAc) with ligands like XPhos.
- Solvents: Polar aprotic solvents (DMF, THF) enhance solubility.
- Bases: KCO or CsCO to deprotonate intermediates.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 24 hr) and improves yields .
- Monitoring: TLC or HPLC to track reaction progress and minimize side products.
Q. What strategies mitigate challenges in purifying this compound?
Methodological Answer:
- Chromatography: Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization: Select solvents (e.g., ethanol/water) where the compound has low solubility at room temperature.
- HPLC: Preparative HPLC with C18 columns for high-purity isolation (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
